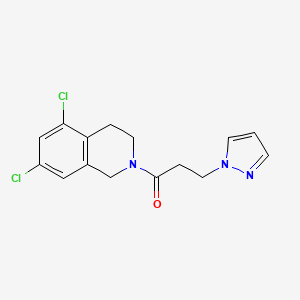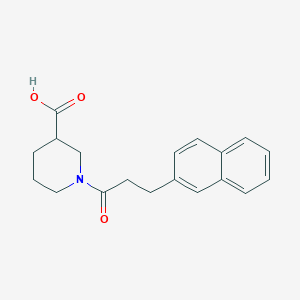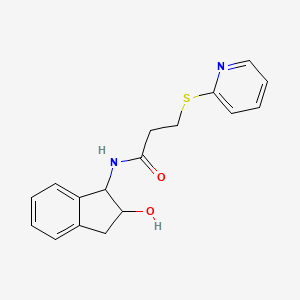
1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects. In
Mécanisme D'action
The mechanism of action of 1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one has not been fully elucidated. However, it has been suggested that this compound may act as an inhibitor of various enzymes and proteins involved in biological processes. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Additionally, this compound has been shown to modulate the activity of various proteins and enzymes involved in neurological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one in lab experiments is its unique chemical structure, which may allow for the study of specific biological processes. Additionally, this compound has been shown to have potent biological effects, which may make it a useful tool compound for the study of certain diseases and biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many future directions related to the study of 1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one. One area of interest is the further investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the study of biological processes. Finally, the development of new synthetic methods for this compound may allow for the study of its various analogs and derivatives.
Méthodes De Synthèse
The synthesis of 1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one involves the reaction of 5,7-dichloro-3,4-dihydroisoquinoline-1(2H)-one with 1-(3-chloropropyl)pyrazole in the presence of a base. The resulting compound has been characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Additionally, this compound has been investigated for its potential use as a tool compound for the study of biological processes, such as protein-protein interactions.
Propriétés
IUPAC Name |
1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c16-12-8-11-10-19(6-2-13(11)14(17)9-12)15(21)3-7-20-5-1-4-18-20/h1,4-5,8-9H,2-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLFZYYMZVBPEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC(=C2)Cl)Cl)C(=O)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7640060.png)
![[2-(aminomethyl)-1,3-thiazol-4-yl]-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7640068.png)
![2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide](/img/structure/B7640071.png)
![1-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-[(5-ethylfuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B7640072.png)

![Cyclopentyl-[3-[1-(2,4-dimethoxyphenyl)ethylamino]pyrrolidin-1-yl]methanone](/img/structure/B7640086.png)
![[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol](/img/structure/B7640094.png)
![1-[2-(2-Thiophen-2-yl-1,3-oxazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7640100.png)
![(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone](/img/structure/B7640103.png)
![N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7640123.png)
![N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7640124.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7640128.png)

